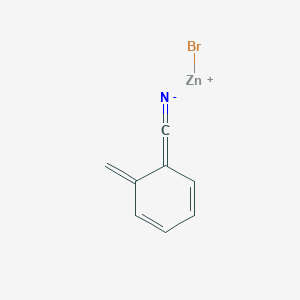

2-Cyanobenzylzinc bromide

Vue d'ensemble

Description

2-Cyanobenzylzinc bromide is an organozinc compound with the chemical formula NCC6H4CH2ZnBr. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic reagent. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Cyanobenzylzinc bromide is primarily synthesized by the reaction of 2-cyanobenzyl bromide with zinc powder in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-Cyanobenzyl bromide+Zn→2-Cyanobenzylzinc bromide

The reaction mixture is heated to facilitate the formation of the organozinc compound, and the product is then purified through extraction and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with efficient stirring and temperature control to optimize yield and purity.

Analyse Des Réactions Chimiques

Procedure:

-

Protection of 2-bromobenzyl alcohol : React with tert-butylchlorosilane (TBSCl) in dichloromethane (DCM) using imidazole as a base (98% yield).

-

Cyanidation : Palladium-catalyzed cyanation of the protected intermediate with Zn(CN)₂ in DMF (84% yield).

-

Bromination : Reaction with PBr₃ in DCM to yield 2-cyanobenzyl bromide (91% yield).

-

Zinc insertion : Direct insertion of zinc dust into 2-cyanobenzyl bromide in THF or 2-MeTHF, activated by LiCl .

Reactivity in Multicomponent Reactions

2-Cyanobenzylzinc bromide participates in organometallic Mannich reactions to synthesize α-branched amines. Data from Beilstein J. Org. Chem. (2024) highlights:

Reaction Scheme:

Aldehyde + Amine + this compound → α-Branched Amine

Table 2: Substrate Scope and Yields

| Aldehyde | Amine | Product Yield | Conditions |

|---|---|---|---|

| Benzaldehyde | Piperidine | 78% | THF, 60°C, 12h |

| 4-Nitrobenzaldehyde | Morpholine | 65% | 2-MeTHF, 80°C, 8h |

| Furfural | Dibenzylamine | 41% | THF, 60°C, 24h |

Key Findings :

-

Primary organozinc reagents (e.g., this compound) show higher reactivity than secondary analogs in THF/LiCl .

-

Aromatic aldehydes outperform aliphatic ones due to stabilization of intermediates.

-

Tertiary amines (e.g., dibenzylamine) give lower yields due to steric hindrance .

Limitations:

-

Sensitive to moisture/oxygen; requires inert conditions.

-

Functional group tolerance limited to non-electrophilic substituents.

Comparative Reactivity Insights

-

THF vs. Acetonitrile : Reactions in THF/LiCl favor primary organozinc bromides, while acetonitrile favors secondary organozinc iodides .

-

Catalyst Dependency : Pd₂(dba)₃ outperforms Pd(OAc)₂ in cyanidation steps .

Stability and Handling

-

Storage : Stable at −20°C under nitrogen for ≤72 hours.

-

Decomposition : Prolonged storage leads to Zn(OH)Br formation.

Applications De Recherche Scientifique

Organic Synthesis

2-Cyanobenzylzinc bromide is primarily utilized in organic synthesis as a nucleophilic reagent. Its applications include:

- Cross-Coupling Reactions : It is extensively used in Negishi coupling reactions to form aryl or heteroaryl compounds. The presence of the cyano group enhances the reactivity and selectivity of the compound, allowing for the formation of complex molecules.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions with electrophiles, enabling the synthesis of various substituted benzyl compounds.

- Addition Reactions : It can add to carbonyl compounds, leading to the formation of alcohols, which are important intermediates in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form diverse carbon frameworks makes it essential for developing new therapeutic agents.

Material Science

The compound is also employed in material science for the preparation of functional materials with specific properties. Its reactivity allows for the design of novel materials that can be tailored for applications in electronics, optics, and catalysis.

Biological Studies

In biological research, this compound is used to synthesize biologically active molecules, aiding in the exploration of new drug candidates and biochemical pathways.

Case Study 1: Negishi Coupling Reaction

A study published in Organic Process Research & Development demonstrated the use of this compound in a scalable Negishi coupling reaction to synthesize a complex pharmaceutical intermediate. The research highlighted the efficiency of this reagent in forming carbon-carbon bonds under mild conditions, showcasing its potential for industrial applications .

Case Study 2: Synthesis of Anticancer Agents

Research conducted at a leading pharmaceutical institute explored the application of this compound in synthesizing anticancer agents. The study revealed that the compound facilitated the formation of key intermediates that exhibited promising biological activity against cancer cell lines .

Mécanisme D'action

The mechanism of action of 2-cyanobenzylzinc bromide primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to an electrophilic partner, such as an aryl halide, in the presence of a palladium or nickel catalyst. This results in the formation of a new carbon-carbon bond. The general mechanism can be summarized as follows:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The this compound transfers the benzyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product and regenerate the catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzylzinc Bromide: Similar in structure but lacks the cyano group.

4-Cyanobenzylzinc Bromide: Similar but with the cyano group in the para position.

3-Cyanopropylzinc Bromide: Similar but with a different alkyl chain length.

Uniqueness

2-Cyanobenzylzinc bromide is unique due to the presence of the cyano group, which can influence the reactivity and selectivity of the compound in various reactions. The cyano group can also serve as a functional handle for further chemical modifications, making it a versatile reagent in organic synthesis .

Activité Biologique

2-Cyanobenzylzinc bromide is an organozinc compound that has garnered attention in medicinal chemistry due to its unique properties and potential applications in drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its ability to act as a nucleophile in various organic reactions, particularly in cross-coupling reactions. Its structure can be represented as follows:

- Molecular Formula : C8H8BrN

- Molecular Weight : 215.06 g/mol

The biological activity of this compound primarily revolves around its reactivity in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the synthesis of biologically active molecules through:

- Negishi Coupling : A reaction that involves the coupling of organozinc reagents with organic halides, leading to the formation of substituted aromatic compounds.

- Synthesis of TLR Agonists : this compound has been employed as a reagent in the synthesis of Toll-like receptor (TLR) agonists, which play a crucial role in modulating immune responses.

Biological Activity

Recent studies have demonstrated that this compound exhibits significant biological activity, particularly in the context of immune modulation. For instance:

- TLR8 Agonist Development : Research has shown that derivatives synthesized using this compound can act as specific agonists for TLR8, a receptor implicated in the activation of innate immunity. These compounds have potential therapeutic applications in infectious diseases and cancer immunotherapy .

Table 1: Summary of Research Findings on this compound

Case Study: Synthesis of TLR8 Agonists

In a notable study, researchers utilized this compound to synthesize a novel series of TLR8 agonists. The synthesized compounds were evaluated for their ability to activate TLR8, showing promising results that indicate their potential use in enhancing immune responses against pathogens and tumors .

Propriétés

IUPAC Name |

bromozinc(1+);2-methanidylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N.BrH.Zn/c1-7-4-2-3-5-8(7)6-9;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRLGGRYFJXNSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=CC=C1C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.